![molecular formula C23H25N5O B15214618 1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidine-4-carboxamide CAS No. 88300-45-2](/img/structure/B15214618.png)
1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Vorbereitungsmethoden
The synthesis of 1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the triazine core. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of p-tolylamine with cyanuric chloride can yield the triazine core, which is then further functionalized to introduce the piperidine and carboxamide groups. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Chemischer Reaktionen
1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where nucleophiles replace one or more substituents on the ring. Common reagents for these reactions include alkyl halides and amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine core can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the piperidine ring can interact with biological membranes, affecting their structure and function. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidine-4-carboxamide can be compared with other triazine derivatives, such as:
1,3,5-Triazine: A simpler triazine compound with three nitrogen atoms in the ring, commonly used in the synthesis of herbicides and resins.
2,4,6-Tris(p-tolyl)-1,3,5-triazine: A triazine derivative with three p-tolyl groups, used in the development of photostabilizers and UV absorbers.
1,2,4-Triazole: A related heterocyclic compound with a five-membered ring, known for its antifungal and anticancer properties. The uniqueness of 1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidine-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
88300-45-2 |
|---|---|
Molekularformel |
C23H25N5O |
Molekulargewicht |
387.5 g/mol |
IUPAC-Name |
1-[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C23H25N5O/c1-15-3-7-17(8-4-15)20-21(18-9-5-16(2)6-10-18)26-27-23(25-20)28-13-11-19(12-14-28)22(24)29/h3-10,19H,11-14H2,1-2H3,(H2,24,29) |
InChI-Schlüssel |
JTYDFDWBKUJEOM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=C(N=NC(=N2)N3CCC(CC3)C(=O)N)C4=CC=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


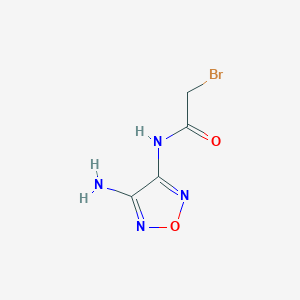
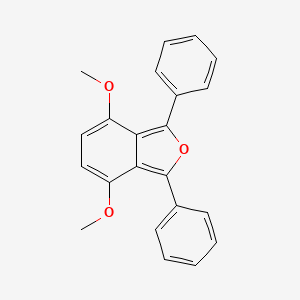
![Ethanol, 2-[[2-[(4-phenoxyphenyl)amino]-4-pyrimidinyl]amino]-](/img/structure/B15214555.png)
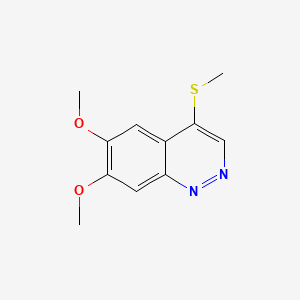
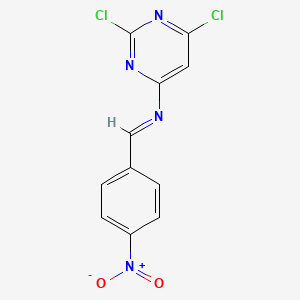
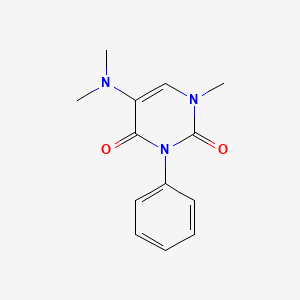
![5-Amino-2-{[(pyrimidin-5-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B15214575.png)
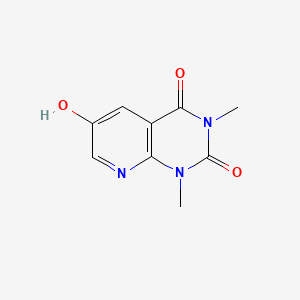
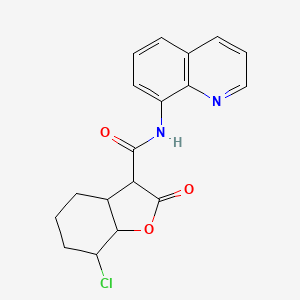
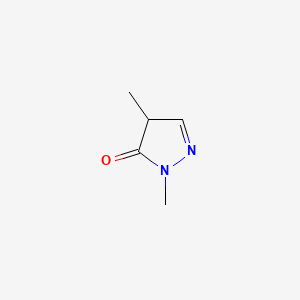
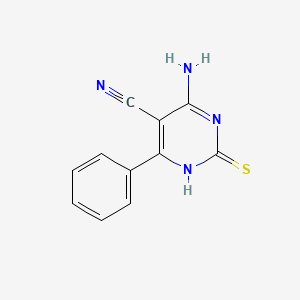

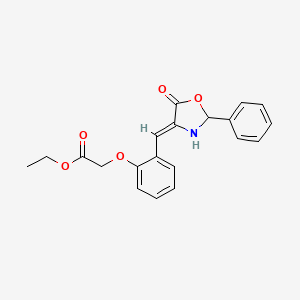
![N-(2,6-Dimethylphenyl)-6-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B15214632.png)
